molecular formula C18H28F3N3O5 B1684285 N-(Methoxycarbonyl)-L-valyl-N-((1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl)-L-prolinamide CAS No. 182073-77-4

N-(Methoxycarbonyl)-L-valyl-N-((1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl)-L-prolinamide

Cat. No. B1684285
M. Wt: 423.4 g/mol
InChI Key: ZYLBZJKJNAYAFU-AVGNSLFASA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include information about the functional groups present in the molecule.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction, as well as the yield and purity of the product.



Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound. These techniques can provide information about the arrangement of atoms in the molecule and the nature of the chemical bonds between them.



Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound and how it interacts with various reagents.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties like acidity or basicity, reactivity with common reagents, and stability can also be analyzed.


Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information.


Future Directions

This could involve suggesting further studies that could be done to learn more about the compound. For example, if the compound has shown biological activity, further studies could be done to investigate its potential as a drug.


Please consult with a professional chemist or a relevant expert for accurate information. This is a general approach and may not apply to all compounds. The actual methods and techniques used can vary depending on the specific compound and the resources available.


properties

IUPAC Name

methyl N-[(2S)-3-methyl-1-oxo-1-[(2S)-2-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28F3N3O5/c1-9(2)12(14(25)18(19,20)21)22-15(26)11-7-6-8-24(11)16(27)13(10(3)4)23-17(28)29-5/h9-13H,6-8H2,1-5H3,(H,22,26)(H,23,28)/t11-,12-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLBZJKJNAYAFU-AVGNSLFASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)C(F)(F)F)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C(C)C)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28F3N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Methoxycarbonyl)-L-valyl-N-((1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl)-L-prolinamide

CAS RN

182073-77-4
Record name ZD-8321
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182073774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZD-8321
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7FIA2S66D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(Methoxycarbonyl)-L-valyl-N-((1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl)-L-prolinamide
Reactant of Route 2
Reactant of Route 2
N-(Methoxycarbonyl)-L-valyl-N-((1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl)-L-prolinamide
Reactant of Route 3
Reactant of Route 3
N-(Methoxycarbonyl)-L-valyl-N-((1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl)-L-prolinamide
Reactant of Route 4
Reactant of Route 4
N-(Methoxycarbonyl)-L-valyl-N-((1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl)-L-prolinamide
Reactant of Route 5
Reactant of Route 5
N-(Methoxycarbonyl)-L-valyl-N-((1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl)-L-prolinamide
Reactant of Route 6
N-(Methoxycarbonyl)-L-valyl-N-((1S)-3,3,3-trifluoro-1-(1-methylethyl)-2-oxopropyl)-L-prolinamide

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